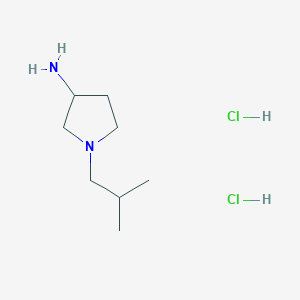
1-Isobutylpyrrolidin-3-ylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutylpyrrolidin-3-ylamine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound is characterized by the presence of an isobutyl group attached to the pyrrolidine ring, which enhances its pharmacological properties.
Méthodes De Préparation
The synthesis of 1-Isobutylpyrrolidin-3-ylamine dihydrochloride typically involves the following steps:
Ring Construction: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Functionalization: The preformed pyrrolidine ring can be functionalized by introducing the isobutyl group.
Formation of Dihydrochloride Salt: The final step involves the conversion of the amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
1-Isobutylpyrrolidin-3-ylamine dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Isobutylpyrrolidin-3-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating their activity and leading to various pharmacological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence neurotransmitter release and receptor signaling .
Comparaison Avec Des Composés Similaires
1-Isobutylpyrrolidin-3-ylamine dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which lacks the isobutyl group, has different pharmacological properties and is less potent.
Pyrrolizines: These compounds have a fused pyrrolidine ring and exhibit different biological activities.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in different medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H20Cl2N2 |
|---|---|
Poids moléculaire |
215.16 g/mol |
Nom IUPAC |
1-(2-methylpropyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)5-10-4-3-8(9)6-10;;/h7-8H,3-6,9H2,1-2H3;2*1H |
Clé InChI |
RFICWJOZWCOIDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CCC(C1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















